![molecular formula C19H16N2O5S3 B2692857 (Z)-4-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 896359-74-3](/img/structure/B2692857.png)
(Z)-4-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
The compound contains several functional groups including a benzo[d]thiazole, a prop-2-yn-1-yl group, and two methylsulfonyl groups. Benzo[d]thiazoles are a class of heterocyclic compounds that have gained significant attention due to their broad spectrum of important bioactivities . The prop-2-yn-1-yl group is a type of alkynyl group, which can participate in various chemical reactions. Methylsulfonyl groups are commonly used as protecting groups in organic synthesis.
Scientific Research Applications
- The compound contains sulfonyl groups (methylsulfonyl) and can participate in sulfonylation reactions. Sulfonylation involves introducing a sulfonyl group (-SO₂R) onto an organic substrate. Recent advances in sulfonylation reactions have utilized potassium/sodium metabisulfite as a sulfur dioxide surrogate . These transformations often proceed via radical processes, with the insertion of sulfur dioxide under mild conditions. Transition metal catalysis is also employed for synthesizing sulfonyl-containing compounds.
Sulfonylation Reactions
Mechanism of Action
properties
IUPAC Name |
4-methylsulfonyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S3/c1-4-11-21-16-10-9-15(29(3,25)26)12-17(16)27-19(21)20-18(22)13-5-7-14(8-6-13)28(2,23)24/h1,5-10,12H,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSSANZSXJKZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide |
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